molecular formula C13H10F3N3O2 B13941101 Methyl 2-amino-4-(4-(trifluoromethyl)pyrimidin-2-yl)benzoate

Methyl 2-amino-4-(4-(trifluoromethyl)pyrimidin-2-yl)benzoate

Cat. No.: B13941101
M. Wt: 297.23 g/mol
InChI Key: FBGXSTHGTWDTEJ-UHFFFAOYSA-N
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Description

Methyl 2-amino-4-(4-(trifluoromethyl)pyrimidin-2-yl)benzoate is a complex organic compound that features a benzoate ester linked to a pyrimidine ring substituted with a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-amino-4-(4-(trifluoromethyl)pyrimidin-2-yl)benzoate typically involves multiple steps. One common method starts with the preparation of the pyrimidine ring, which is then functionalized with a trifluoromethyl group. The benzoate ester is introduced through esterification reactions. Specific conditions such as temperature, solvents, and catalysts are carefully controlled to achieve high yields and purity .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactions using automated equipment to ensure consistency and efficiency. The use of continuous flow reactors and advanced purification techniques like chromatography can enhance the scalability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-4-(4-(trifluoromethyl)pyrimidin-2-yl)benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. Reaction conditions such as temperature, pressure, and solvent choice are optimized based on the desired transformation .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups like halides or alkyl groups .

Scientific Research Applications

Methyl 2-amino-4-(4-(trifluoromethyl)pyrimidin-2-yl)benzoate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It serves as a probe to study biological processes and interactions.

    Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific enzymes or receptors.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2-amino-4-(4-(trifluoromethyl)pyrimidin-2-yl)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances its binding affinity and selectivity, allowing it to modulate biological pathways effectively. Detailed studies on its binding kinetics and molecular interactions provide insights into its mode of action .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-amino-4-(4-(trifluoromethyl)pyrimidin-2-yl)benzoate stands out due to its unique combination of a benzoate ester and a trifluoromethyl-substituted pyrimidine ring. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C13H10F3N3O2

Molecular Weight

297.23 g/mol

IUPAC Name

methyl 2-amino-4-[4-(trifluoromethyl)pyrimidin-2-yl]benzoate

InChI

InChI=1S/C13H10F3N3O2/c1-21-12(20)8-3-2-7(6-9(8)17)11-18-5-4-10(19-11)13(14,15)16/h2-6H,17H2,1H3

InChI Key

FBGXSTHGTWDTEJ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C=C(C=C1)C2=NC=CC(=N2)C(F)(F)F)N

Origin of Product

United States

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